4-(2-Methylpyridin-4-yl)-1H-imidazol-5-amine
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Overview
Description
4-(2-Methylpyridin-4-yl)-1H-imidazol-5-amine is a heterocyclic organic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyridin-4-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylpyridine-4-carboxaldehyde, which is then subjected to a condensation reaction with glyoxal and ammonia to form the imidazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyridin-4-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(2-methylpyridin-4-yl)-1H-imidazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-6-4-7(2-3-11-6)8-9(10)13-5-12-8/h2-5H,10H2,1H3,(H,12,13) |
InChI Key |
LNTQPPUOFFNALL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(N=CN2)N |
Origin of Product |
United States |
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